molecular formula C17H21N3OS B5808720 N-cyclohexyl-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

N-cyclohexyl-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

カタログ番号 B5808720
分子量: 315.4 g/mol
InChIキー: SBUUQLALIKYVAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, commonly known as CCT018159, is a small molecule compound that has gained significant attention in scientific research due to its potential use in cancer treatment. The compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and survival.

作用機序

CCT018159 exerts its anti-cancer effects by inhibiting the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis. In addition, CCT018159 has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of CK2 and NF-κB. In vivo studies have shown that CCT018159 can inhibit tumor growth and metastasis, and improve survival rates in animal models of cancer. However, the compound has also been shown to have off-target effects, which may limit its use in clinical settings.

実験室実験の利点と制限

CCT018159 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been produced in both small and large-scale quantities. In addition, CCT018159 has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. However, the compound has limitations, including its off-target effects and potential toxicity in vivo. Further studies are needed to determine the optimal dosage and administration route for CCT018159.

将来の方向性

There are several future directions for research on CCT018159. One area of interest is the development of more potent and selective CK2 inhibitors, which may have fewer off-target effects and greater efficacy in cancer treatment. In addition, further studies are needed to determine the optimal dosage and administration route for CCT018159, as well as its potential use in combination with other anti-cancer agents. Finally, the compound's potential use in regulating the immune response and treating inflammatory diseases warrants further investigation.

合成法

The synthesis of CCT018159 involves the reaction of cyclohexylisocyanate with 5-methyl-4-phenyl-2-thiocyanatobenzimidazole in the presence of a base. The resulting intermediate is then treated with an amine, such as methylamine, to yield CCT018159. The synthesis of CCT018159 has been reported in several scientific studies, and the compound has been produced in both small and large-scale quantities.

科学的研究の応用

CCT018159 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for various types of cancer, including breast, prostate, and pancreatic cancer. In addition, CCT018159 has been investigated for its role in regulating the immune response and as a potential treatment for inflammatory diseases.

特性

IUPAC Name

1-cyclohexyl-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-15(13-8-4-2-5-9-13)19-17(22-12)20-16(21)18-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUUQLALIKYVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。